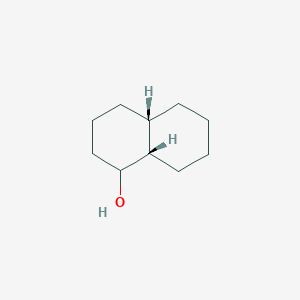

cis-Decahydro-1-naphthol

Description

BenchChem offers high-quality cis-Decahydro-1-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Decahydro-1-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H18O |

|---|---|

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9-,10?/m0/s1 |

Clé InChI |

NDZOISQLWLWLEW-XMCUXHSSSA-N |

SMILES isomérique |

C1CC[C@H]2[C@@H](C1)CCCC2O |

SMILES canonique |

C1CCC2C(C1)CCCC2O |

Origine du produit |

United States |

Foundational & Exploratory

Technical Profile: cis-Decahydro-1-naphthol (cis-1-Decalol)

Executive Summary

cis-Decahydro-1-naphthol (CAS: 36159-47-4), commonly known as cis-1-decalol, is a bicyclic secondary alcohol that serves as a fundamental model for conformational analysis in alicyclic chemistry.[1] Unlike its trans-fused counterpart, the cis-decalin framework retains conformational flexibility, allowing for ring inversion (flipping) analogous to cyclohexane.[2] This property makes cis-1-decalol a critical substrate for studying steric effects, particularly the impact of axial versus equatorial substituents on chemical reactivity (e.g., oxidation rates). Industrially, it functions as a specialized intermediate in the synthesis of pharmaceuticals, including poison frog alkaloids, and as a reference standard in the analysis of off-flavor compounds (geosmin/MIB) in water treatment.

Chemical Identity & Physical Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | (1R,4aS,8aS*)-Decahydronaphthalen-1-ol |

| Common Name | cis-1-Decalol; cis-Decahydro-1-naphthol |

| CAS Number | 36159-47-4 (generic cis isomer); 493-01-6 (unspecified) |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Melting Point | 92–93 °C (cis,cis-isomer) |

| Boiling Point | 238 °C (at 760 mmHg) |

| Density | ~0.99 g/cm³ |

| Solubility | Soluble in ethanol, ether, benzene; Insoluble in water |

| Stereochemistry | cis-Ring fusion; C1-OH relative configuration varies (see Section 3) |

Stereochemical & Conformational Analysis[1][2][11]

The defining feature of cis-1-decalol is the flexibility of its carbocyclic skeleton. While trans-decalin is rigid and locked, cis-decalin exists as a dynamic equilibrium between two enantiomeric chair-chair conformers. The introduction of a substituent (hydroxyl group) at the C1 position breaks the degeneracy of these conformers, creating two diastereomeric chair-chair forms for any given stereoisomer.

The Isomers

There are two distinct diastereomers of cis-1-decalol, defined by the relative stereochemistry of the hydroxyl group with respect to the bridgehead hydrogens (H-4a and H-8a):

-

Isomer A (cis,cis-1-decalol): The C1-OH group is syn (cis) to the bridgehead hydrogens.

-

Isomer B (cis,trans-1-decalol): The C1-OH group is anti (trans) to the bridgehead hydrogens.

Conformational Equilibrium (Ring Flipping)

For the commercially dominant cis,cis-1-decalol (m.p. 93°C), the molecule exists in an equilibrium between two conformers:

-

Conformer I (OH-Equatorial): The hydroxyl group occupies the equatorial position. This is generally the thermodynamically preferred conformer due to the absence of 1,3-diaxial interactions involving the hydroxyl group.

-

Conformer II (OH-Axial): The hydroxyl group occupies the axial position. This conformer is higher in energy due to steric strain (1,3-diaxial interactions with ring hydrogens).

However, the cis-decalin system itself imposes unique steric constraints. The "concave" nature of the folded rings means that substituents can experience varying degrees of steric hindrance depending on their location relative to the fold.

Figure 1: Conformational equilibrium of cis-1-decalol. The system rapidly interconverts at room temperature, but the equilibrium constant (K) favors the equatorial conformer.

Synthesis & Production Protocols

The primary route to cis-1-decalol involves the catalytic hydrogenation of 1-naphthol.[3] This process requires careful control of catalyst and pressure to maximize the cis-ring fusion selectivity.

Protocol: Catalytic Hydrogenation

Objective: Stereoselective reduction of 1-naphthol to cis-decahydro-1-naphthol.

-

Reagents:

-

Substrate: 1-Naphthol (purified by sublimation).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Dioxide (RuO₂). Note: Rhodium is preferred for higher cis-selectivity under mild conditions.

-

Solvent: Ethanol or Acetic Acid.

-

-

Procedure:

-

Loading: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 1-naphthol (0.1 mol), solvent (100 mL), and catalyst (5 mol%).

-

Reaction: Pressurize with Hydrogen gas (H₂) to 50–60 psi (3–4 atm). Agitate at room temperature (25°C).

-

Monitoring: Reaction is complete when hydrogen uptake ceases (theoretical uptake: 5 equivalents H₂).

-

Workup: Filter the catalyst through Celite under an inert atmosphere (Argon/Nitrogen). Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product is a mixture of cis,cis and cis,trans isomers (with minor trans-decalin byproducts).

-

Crystallization: Dissolve the viscous residue in n-heptane. Cool to 0°C to induce crystallization of the cis,cis-1-decalol (m.p. 93°C).

-

Yield: Typical isolated yield of the cis,cis isomer is 30–40% from the mixture.

-

Reactivity Profile: Oxidation Kinetics

The oxidation of cis-1-decalol to cis-1-decalone is a classic case study in steric acceleration .

Chromic Acid Oxidation

When treated with Chromic Acid (Jones Reagent), secondary alcohols oxidize to ketones. The rate-determining step is the decomposition of the chromate ester intermediate.[4]

-

Mechanism:

-

Formation of the alkyl chromate ester (Rapid, reversible).

-

Base-assisted elimination of the alpha-proton (Rate-determining).

-

-

Kinetic Effect:

-

Axial OH: The formation of the ketone relieves the severe 1,3-diaxial steric strain present in the axial alcohol. This relief of strain in the transition state lowers the activation energy, resulting in a faster reaction rate .

-

Equatorial OH: The equatorial alcohol is relatively unhindered. The transition to the ketone provides less steric relief, resulting in a slower reaction rate .

-

-

Result: In the cis-decalin system, if the reaction conditions allow for rapid equilibration, the oxidation will proceed primarily through the axial conformer pathway (Winstein-Holness kinetics), or if the isomers are locked/separated, the axial isomer oxidizes significantly faster.

Figure 2: Mechanism of Chromic Acid oxidation showing the rate-limiting elimination step where steric acceleration occurs.

Analytical Characterization

Distinguishing between the cis and trans ring fusions, and the axial vs. equatorial alcohol orientation, is achieved primarily via 1H NMR Spectroscopy .

Proton NMR (1H NMR)

The signal for the carbinol proton (H-1, the proton attached to the same carbon as the OH) is diagnostic.

-

Coupling Constants (J values):

-

Axial Proton (Equatorial OH): The axial H-1 couples with adjacent axial protons (at C2) with a large coupling constant (J ≈ 10–12 Hz) due to the 180° dihedral angle (Karplus relationship). It appears as a broad multiplet (td or tt).

-

Equatorial Proton (Axial OH): The equatorial H-1 couples with adjacent protons with only small coupling constants (J ≈ 2–5 Hz) due to gauche interactions (dihedral angles ~60°). It appears as a narrow multiplet or broad singlet (

is small).

-

-

Chemical Shift: The equatorial proton (axial OH) is typically deshielded (downfield shift) relative to the axial proton.

Applications

Pharmaceutical Synthesis

cis-1-Decalol derivatives are used as scaffolds in the total synthesis of poison frog alkaloids (e.g., decahydroquinoline class). The stereochemical control inherent in the cis-decalin system allows researchers to direct the stereochemistry of subsequent functionalizations.

Environmental Analysis

It serves as a reference standard for the analysis of Geosmin and 2-Methylisoborneol (MIB) . These are earthy/musty off-flavor compounds found in drinking water. cis-1-Decalol is often used as an internal standard or a surrogate in GC-MS protocols due to its similar volatility and extraction properties but distinct retention time.

References

-

Meyers, A. I., et al. (1971). "Reduction of 1-Naphthol to cis,cis-1-Decalol". Organic Syntheses, 51, 103. Link

- Eliel, E. L. (1962). Stereochemistry of Carbon Compounds. McGraw-Hill.

-

Dodziuk, H., et al. (2005).[5] "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins". Magnetic Resonance in Chemistry, 43(8), 639-646.[5] Link

-

Sigma-Aldrich. (2024). "cis-Decahydro-1-naphthol Product Sheet". Link

-

PubChem. (2024). "cis-Decahydro-1-naphthol Compound Summary". National Library of Medicine. Link

Sources

cis-Decahydro-1-naphthol: Physical Properties & Conformational Analysis

[1]

Executive Summary

cis-Decahydro-1-naphthol (also known as cis-1-decalol) is a bicyclic secondary alcohol characterized by the cis-fusion of two cyclohexane rings.[1] Unlike its trans-fused counterpart, the cis-decalin framework retains significant conformational mobility, allowing for ring inversion (flipping) analogous to cyclohexane.[1] This flexibility imparts unique physical properties and reactivity profiles critical for its application as a chiral building block in pharmaceutical synthesis and as a fixative in the fragrance industry (ambergris-type notes).

This guide provides a rigorous technical analysis of cis-decahydro-1-naphthol, focusing on its stereochemical dynamics, physical constants, spectroscopic signatures, and purification protocols.[1]

Stereochemistry & Conformational Analysis

The defining feature of cis-decahydro-1-naphthol is the stereochemistry at the ring fusion (carbons 4a and 8a) and the hydroxyl-bearing carbon (C1).

The cis-Decalin Framework

In cis-decalin, the bridgehead hydrogens are on the same face of the molecule.[2] This linkage forces the two cyclohexane rings to adopt a bent, "tent-like" geometry.[1] Unlike trans-decalin, which is conformationally locked, cis-decalin exists in a dynamic equilibrium between two degenerate chair-chair conformers.[1]

Isomers of cis-1-Decalol

Introduction of a hydroxyl group at C1 creates a third chiral center.[1] Consequently, cis-fused 1-decalols exist as two distinct diastereomers (excluding enantiomers), defined by the orientation of the hydroxyl group relative to the bridgehead hydrogens:

-

cis,cis-1-Decalol: The -OH group is cis to the bridgehead hydrogens.[1]

-

cis,trans-1-Decalol: The -OH group is trans to the bridgehead hydrogens.[1]

Due to the ring-flipping capability of the cis-decalin core, the hydroxyl group can toggle between axial and equatorial orientations. However, the equilibrium strongly favors the conformer where the bulky hydroxyl group occupies the equatorial position to minimize 1,3-diaxial interactions (steric strain).

Figure 1: The cis-decalin system undergoes rapid ring inversion.[1][2] The equilibrium lies toward the conformer placing the substituent (OH) in the less sterically hindered equatorial position.

Physical & Chemical Properties[1][3][4][5][6][7][8][9][10][11]

The data below represents the purified crystalline isomer (typically cis,cis-1-decalol), which is the commercially dominant form.

| Property | Value | Condition/Note |

| CAS Number | 36159-47-4 | Generic cis-isomer |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Physical State | Crystalline Solid | At STP |

| Melting Point | 89 – 93 °C | Isomer dependent [1] |

| Boiling Point | 238 °C | At 760 mmHg |

| Density | ~0.99 g/cm³ | Predicted |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, Ether, Benzene |

| Stereocenters | 3 | C1, C4a, C8a |

Note on Stability: cis-Decalols are thermodynamically less stable than their trans-fused isomers (by approx.[1] 2.4 kcal/mol) due to inherent gauche interactions in the cis-ring fusion. However, they are kinetically stable and do not isomerize to trans without catalytic dehydrogenation/re-hydrogenation conditions.[1]

Spectroscopic Characterization

Identification of cis-decahydro-1-naphthol relies on distinguishing it from the trans-fused isomer and determining the axial/equatorial orientation of the hydroxyl group.

Proton NMR (¹H-NMR)

The carbinol proton (H1) provides the most diagnostic signal. Its splitting pattern (multiplicity) and coupling constants (

-

Diagnostic Signal: H1 (proton attached to C-OH).[1]

-

Equatorial OH (Stable Conformer): The geminal proton H1 is axial .[1]

-

Axial OH (Unstable Conformer): The geminal proton H1 is equatorial .[1]

Infrared Spectroscopy (IR)

Experimental Protocol: Synthesis & Purification

The most reliable route to cis-decahydro-1-naphthol involves the catalytic hydrogenation of 1-naphthol.[1] Note that standard hydrogenation (Pt/C or Pd/C) often yields a mixture of cis and trans isomers.[1] The protocol below utilizes Rhodium, which favors cis-selectivity.[1]

Synthesis Workflow

Figure 2: Workflow for the Rhodium-catalyzed synthesis of cis-decahydro-1-naphthol [2].

Detailed Procedure

-

Preparation: Dissolve 1-naphthol (0.28 mol) in 95% ethanol (125 mL) containing acetic acid (3 mL).

-

Hydrogenation: Add 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst. Pressurize to 60 psi H₂ in a Parr shaker. Agitate until theoretical hydrogen uptake is observed (~12 hours).

-

Mechanism:[1] Rhodium facilitates syn-addition of hydrogen across the aromatic system, strongly favoring the cis-fused ring product.

-

-

Workup: Filter the catalyst. Neutralize the filtrate with dilute NaOH if necessary, then wash with water and dry over MgSO₄.[1] Evaporate solvent to obtain a viscous oil.[1]

-

Purification: Dissolve the crude oil in hot n-heptane . Upon cooling, cis,cis-1-decalol crystallizes out as white needles.[1]

Applications in Drug Discovery

-

Chiral Scaffolds: The rigid yet functionalizable decalin core serves as a pharmacophore mimic for steroids and terpenes.[1]

-

Metabolic Stability: The cis-fused system is generally more susceptible to metabolic oxidation than the trans-fused system, allowing for tunable half-life properties in drug candidates.

-

Solubility Enhancement: Incorporating the saturated decalin ring increases lipophilicity (LogP ~2.9), improving membrane permeability for polar payloads.[1]

References

-

Sigma-Aldrich. cis-Decahydro-1-naphthol Product Specification. Catalog No. 36159-47-4.[1] Link[1]

-

Meyers, A. I., et al. "Catalytic Hydrogenation of 1-Naphthol: Preparation of cis-1-Decalol".[1] Organic Syntheses, Coll.[1] Vol. 6, p.371 (1988).[1] Link[1]

-

PubChem. Decahydro-1-naphthol Compound Summary. National Library of Medicine.[1] Link[1]

Synthesis of cis-Decahydro-1-naphthol from Naphthalene: A Technical Guide

Executive Summary & Retrosynthetic Strategy

cis-Decahydro-1-naphthol (also known as cis,cis-1-decalol) is a fully saturated bicyclic alcohol that serves as a critical structural motif in fragrance chemistry, advanced polymer synthesis, and pharmaceutical development. Synthesizing this complex, stereospecific molecule from the simple, flat aromatic hydrocarbon naphthalene requires a highly controlled two-phase retrosynthetic strategy.

Because naphthalene lacks functional handles, direct one-step conversion to decahydro-1-naphthol is impossible. The synthesis must be broken down into:

-

Regioselective Functionalization : The installation of a hydroxyl group at the C1 position of naphthalene to yield 1-naphthol.

-

Stereoselective Hydrogenation : The complete saturation of the aromatic rings while strictly controlling the stereochemistry to yield the cis,cis-isomer.

Caption: Synthetic pathways from naphthalene to cis,cis-1-decalol.

Phase 1: Regioselective Conversion of Naphthalene to 1-Naphthol

The first synthetic milestone is breaking the symmetry of naphthalene. This can be achieved through two primary pathways:

The Industrial Tetralin Route

Historically and industrially, naphthalene is partially hydrogenated using a nickel catalyst to form tetralin. The benzylic position of tetralin is then oxidized to form 1-tetralone. Finally, 1-tetralone undergoes catalytic dehydrogenation to yield 1-naphthol[1]. This route is robust but requires multiple energy-intensive steps.

Modern Direct Hydroxylation

Recent advancements in green chemistry have enabled the direct hydroxylation of naphthalene. Whole-cell biocatalysis utilizing Escherichia coli expressing TOM-Green (a variant of toluene ortho-monooxygenase) in liquid-liquid biphasic systems can directly oxidize naphthalene to 1-naphthol with high regioselectivity[2]. For laboratory-scale synthesis, 1-naphthol is typically sourced commercially due to its low cost, allowing chemists to focus on the challenging stereoselective hydrogenation step.

Phase 2: Mechanistic Insights into Stereoselective Hydrogenation

The conversion of 1-naphthol to cis-decahydro-1-naphthol is fraught with chemical pitfalls. The primary risk is hydrogenolysis —the unwanted cleavage of the C-OH bond, which yields decalin instead of the desired alcohol.

Catalyst Selection: The Causality Behind Rhodium

To prevent hydrogenolysis, the choice of catalyst is paramount. While Raney nickel and platinum catalysts can reduce 1-naphthol, they require extreme pressures (>1000 psi) and elevated temperatures, which aggressively promote the loss of the hydroxyl group[3].

By contrast, Rhodium on Alumina (5% Rh/Al₂O₃) is exceptionally active for aromatic ring reduction at low pressures (55–60 psi) and room temperature[3]. The mild conditions suppress C-OH bond cleavage while ensuring rapid saturation.

Surface Adsorption and Stereocontrol

The stereochemistry of the final product (cis,cis-1-decalol) is dictated entirely by the physical interaction between the substrate and the catalyst surface. The planar 1-naphthol molecule adsorbs flatly onto the rhodium surface. Hydrogen atoms are activated by the metal and delivered via syn-addition exclusively from the bottom face of the molecule. This concerted delivery ensures that the newly added bridgehead protons (at C4a and C8a) and the existing C1 hydroxyl group are all oriented cis to one another[3].

Caption: Mechanism of stereoselective syn-addition on the Rhodium catalyst surface.

Quantitative Data: Catalyst Benchmarking

The superiority of Rhodium for this specific transformation is evident when comparing yield and side-product generation across different catalytic systems.

| Catalyst System | Pressure (psi) | Temp (°C) | Time (h) | Major Product | Crude Yield (%) | Hydrogenolysis (%) |

| 5% Rh/Al₂O₃ | 55–60 | 25 | 12 | cis,cis-1-Decalol | 94–97% | < 3% |

| Platinum Oxide (PtO₂) | 50–100 | 25 | 18 | Mixed Decalols | 75–80% | ~10% |

| Raney Nickel | 1000–1500 | 150 | 24 | Mixed Decalols | 60–70% | >20% (Decalin) |

Experimental Protocol: Self-Validating Synthesis of cis,cis-1-Decalol

The following protocol details the rhodium-catalyzed hydrogenation of 1-naphthol. Every step is designed as a self-validating system to ensure safety, yield, and stereochemical purity[3].

Reagents & Equipment

-

Substrate : 1-Naphthol (40.0 g, 0.278 mol)[3]

-

Catalyst : 5% Rhodium-on-alumina (20.0 g)[3]

-

Solvent : 95% Ethanol (150 mL total)[3]

-

Additive : Glacial acetic acid (3 mL)[3]

-

Equipment : 500 mL Parr hydrogenation apparatus[3]

Step-by-Step Methodology

-

System Purge & Catalyst Wetting : Flush the 500 mL Parr hydrogenation bottle with nitrogen. Weigh 20.0 g of 5% Rh/Al₂O₃ directly into the bottle.

-

Causality & Safety Validation: Dry rhodium can ignite ethanol vapors in the presence of atmospheric oxygen. Cautiously wet the catalyst with 25 mL of 95% ethanol under a nitrogen blanket to prevent combustion[3].

-

-

Substrate Addition : Dissolve 40.0 g of purified 1-naphthol in 125 mL of 95% ethanol. Add this solution to the Parr bottle along with 3 mL of acetic acid.

-

Causality: Acetic acid acts as a mild promoter, slightly activating the catalyst surface and suppressing unwanted hydrogenolysis[3].

-

-

Hydrogenation & Pressure Validation : Secure the bottle in the Parr apparatus and pressurize to an initial state of 55–60 psi of hydrogen. Shake the mixture at room temperature.

-

Reaction Validation: Monitor the pressure gauge. The theoretical hydrogen absorption (5 molar equivalents of H₂) should be reached in approximately 12 hours. A precise stabilization of pressure confirms complete reduction without over-reduction[3].

-

-

Filtration & Workup : Remove the catalyst via careful suction filtration (do not let the catalyst dry out on the filter paper) and wash with ethanol. Concentrate the filtrate using a rotary evaporator to yield a viscous residue. Dissolve the residue in 150 mL of benzene, wash with 10% NaOH (to remove unreacted 1-naphthol), and then with water. Dry over MgSO₄ and concentrate to yield 39–41 g (94–97%) of crude geometrical isomers[3].

-

Stereochemical Isolation : Add 15–20 mL of heptane to the crude mixture and cool.

-

Purity Validation: The cis,cis-1-decalol isomer selectively crystallizes from the heptane matrix. Filter and recrystallize from a minimum amount of n-heptane to yield 13–14 g (30–33%) of pure cis,cis-1-decalol[3].

-

Trustworthiness & Analytical Validation

To confirm the success of the synthesis, subject the crystallized product to the following analytical checks:

-

Melting Point : Pure cis,cis-1-decalol exhibits a sharp melting point of 92–93 °C[3]. A depressed melting point indicates contamination by trans-isomers or decalin.

-

Mass Spectrometry (GC-MS) : Confirm the molecular weight of 154.25 g/mol , ensuring the aromatic ring is fully saturated (addition of 10 mass units from 1-naphthol).

References

- Source: Wikipedia.

- Source: Organic Syntheses (orgsyn.org)

- Source: Applied and Environmental Microbiology (via nih.gov)

- 1-NAPHTHOL Chemical Properties and Reactions Source: Ataman Kimya URL

Sources

Comprehensive Spectroscopic Profiling and Analytical Methodologies for cis-Decahydro-1-naphthol

Executive Summary

cis-Decahydro-1-naphthol (often referred to as cis-decalinol) is a bicyclic aliphatic alcohol that serves as a critical structural motif in organic synthesis, fragrance chemistry, and analytical chemistry. Due to its structural and behavioral similarities to naturally occurring taste-and-odor compounds, it is widely utilized as an internal standard in trace environmental analysis. This whitepaper provides a rigorous, in-depth technical breakdown of its spectroscopic properties—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—alongside field-proven experimental workflows.

Structural Dynamics and Chemical Context

The molecular formula of cis-decahydro-1-naphthol is C₁₀H₁₈O with a molecular weight of 154.25 g/mol . The cis-decalin ring system consists of two fused cyclohexane rings where the bridgehead protons are oriented on the same face of the molecule.

Unlike the rigid trans-decalin system, the cis-decalin framework is conformationally mobile. It undergoes rapid chair-chair interconversion at room temperature. This conformational flexibility has profound implications for its spectroscopic data:

-

NMR Time-Scale Averaging: The rapid flipping averages the equatorial and axial environments of the ring protons, resulting in complex, overlapping multiplets rather than distinct first-order coupling patterns.

-

Steric Hindrance: The orientation of the hydroxyl group at the C-1 position (axial vs. equatorial relative to the local ring conformation) dictates its reactivity and chromatographic retention behavior.

Because it does not naturally occur in environmental water samples but mimics the extraction and elution behavior of bicyclic semi-volatiles, cis-decahydro-1-naphthol is the gold-standard internal standard for quantifying trace contaminants like geosmin and 2-methylisoborneol (2-MIB) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the molecular framework and stereochemistry. In a non-polar, non-exchanging solvent like CDCl₃, the hydroxyl proton is visible, though its exact shift is concentration-dependent due to intermolecular hydrogen bonding.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

|---|---|---|---|---|

| OH | ~1.50 - 2.00 | Broad singlet | 1H | Hydroxyl proton. Broadening is caused by chemical exchange. |

| H-1 | 3.50 - 3.80 | Multiplet | 1H | Carbinolic methine (CH-OH). Deshielded by the electronegative oxygen. |

| H-2 to H-10 | 1.10 - 2.00 | Complex multiplet | 16H | Decalin ring protons. Overlap occurs due to similar magnetic environments and conformational flipping. |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (ppm) | Type | Assignment / Causality |

|---|---|---|---|

| C-1 | ~ 70.0 - 75.0 | CH | Carbinolic carbon. Strongly deshielded by the hydroxyl group. |

| C-4a, C-8a | ~ 35.0 - 45.0 | CH | Bridgehead carbons. Shifted downfield relative to standard methylenes due to tertiary substitution. |

| C-2 to C-8 | ~ 20.0 - 35.0 | CH₂ | Ring methylene carbons. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to rapidly confirm the presence of the hydroxyl functional group and the fully saturated aliphatic backbone.

Table 3: FT-IR Spectral Data (ATR, Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 3400 | Strong, Broad | O-H stretching. Broadness confirms extensive intermolecular hydrogen bonding. |

| 2920, 2850 | Strong, Sharp | C-H stretching (aliphatic ring). Typical of sp³ hybridized carbons. |

| 1450 | Medium | C-H bending (scissoring deformation of the CH₂ groups). |

| 1040 - 1060 | Strong | C-O stretching. Characteristic of secondary cyclic alcohols. |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), aliphatic alcohols are highly unstable. The molecular ion (m/z 154) is typically very weak or absent because the molecule rapidly undergoes

Table 4: GC-MS (EI, 70 eV) Fragmentation Data

| m/z | Relative Abundance (%) | Fragment Assignment | Mechanistic Rationale |

|---|---|---|---|

| 154 | < 5 | [M]⁺ | Molecular Ion. Highly unstable under 70 eV EI. |

| 136 | 80 - 100 | [M - H₂O]⁺ | Dehydration. Loss of water (18 Da) forms a highly stable alkene radical cation. |

| 121 | 30 - 50 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical from the dehydrated ion. |

| 108 | 40 - 60 | [C₈H₁₂]⁺ | Ring cleavage fragment resulting from the loss of a C₂H₆O neutral fragment. |

| 93 | 50 - 70 |[C₇H₉]⁺ | Deep ring fragmentation. |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale to guarantee reproducibility and accuracy.

Protocol: High-Resolution NMR Acquisition

Objective: Obtain high-resolution ¹H and ¹³C NMR spectra with accurate integration and minimal solvent interference.

-

Sample Preparation: Weigh exactly 15 mg of cis-decahydro-1-naphthol into a clean glass vial.

-

Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is non-polar, perfectly dissolving the aliphatic compound, while the deuterium provides the frequency lock for the spectrometer. TMS acts as the internal zero-point reference.

-

Transfer: Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the liquid height is exactly 4-5 cm to optimize the magnetic field shimming.

-

Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30). Use a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons, guaranteeing accurate integration.

-

Validation: Check the TMS peak at 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm. If these are sharp and correctly positioned, the magnetic field is homogeneous and the chemical shifts are validated.

Protocol: GC-MS Workflow for Trace Analysis

Objective: Utilize cis-decahydro-1-naphthol as an internal standard for the quantification of trace environmental volatiles.

-

Standard Spiking: Spike 10 µL of a 1.0 µg/mL cis-decahydro-1-naphthol methanolic solution into 100 mL of the aqueous sample. Causality: Spiking before extraction ensures that the internal standard undergoes the exact same matrix effects and extraction efficiencies as the target analytes.

-

Extraction: Perform Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at 60°C for 30 minutes.

-

Desorption & Injection: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Causality: Splitless injection ensures 100% of the volatilized sample enters the column, maximizing sensitivity for trace detection.

-

Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 250°C.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 136 for cis-decahydro-1-naphthol to maximize the signal-to-noise ratio.

-

Validation: Run a solvent blank between samples. The absence of the m/z 136 peak at the expected retention time validates that there is no column carryover.

Visualizations of Analytical Pathways

GC-MS Analytical Workflow

The following diagram illustrates the sequential logic of the GC-MS analytical pipeline, highlighting the transition from physical separation to data processing.

GC-MS Analytical Workflow for cis-Decahydro-1-naphthol.

Mass Spectrometric Fragmentation Logic

This diagram maps the causal degradation pathway of the molecule upon bombardment with 70 eV electrons, explaining the dominance of the m/z 136 peak.

EI-MS Fragmentation Pathway of cis-Decahydro-1-naphthol.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 102425, Decahydro-1-naphthol." PubChem, [Link]

-

Hasan, S. M., et al. "An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water." Scientific Reports, National Library of Medicine (PMC), [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15558838, cis-Decahydro-1-naphthol." PubChem, [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of cis-Decahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Three-Dimensional Architecture of a Key Structural Motif

In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It is this architecture that dictates molecular interactions, governs physical properties, and ultimately defines biological activity. The cis-decalin framework, a recurring motif in a multitude of natural products and synthetic compounds, presents a fascinating case study in conformational analysis. This guide provides a comprehensive technical overview of the crystal structure analysis of cis-Decahydro-1-naphthol, a hydroxylated derivative of cis-decalin.

This document moves beyond a simple recitation of methods to provide a deeper understanding of the causality behind the experimental choices, offering field-proven insights for researchers engaged in the structural elucidation of related compounds. By detailing a self-validating system of protocols, from crystal growth to data refinement, this guide aims to equip scientists with the knowledge to confidently approach the crystallographic analysis of this important structural class.

The Significance of Stereochemistry: cis vs. trans-Decalin Systems

Decahydronaphthalene, or decalin, exists as two non-interconvertible stereoisomers: cis-decalin and trans-decalin. This isomerism arises from the fusion of the two cyclohexane rings. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[1] This seemingly subtle difference has profound implications for the molecule's overall shape and conformational flexibility.

The trans-isomer is a rigid, relatively flat molecule, conformationally "locked" due to the energetic infeasibility of a ring flip.[2] In contrast, the cis-isomer adopts a bent, "tent-like" geometry and is conformationally mobile, capable of undergoing a ring-flip to an isoenergetic conformer.[3] This flexibility is a critical factor in the design of molecules for biological applications, as it allows for adaptation to the binding sites of proteins and other macromolecules. The introduction of a hydroxyl group at the 1-position of the cis-decalin scaffold, as in cis-Decahydro-1-naphthol, adds another layer of complexity and potential for specific interactions, most notably hydrogen bonding.

The Path to a Perfect Crystal: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of cis-Decahydro-1-naphthol

A common and effective method for the synthesis of cis-Decahydro-1-naphthol is the catalytic hydrogenation of 1-naphthol. This reaction typically employs a rhodium-on-alumina catalyst and is carried out under a hydrogen atmosphere.

Experimental Protocol: Synthesis of cis-Decahydro-1-naphthol

-

Catalyst Preparation: In a Parr hydrogenation bottle, suspend 5% rhodium-on-alumina in 95% ethanol.

-

Reaction Mixture: Dissolve 1-naphthol in 95% ethanol and add it to the catalyst suspension. A small amount of acetic acid is often added to facilitate the reaction.

-

Hydrogenation: Place the reaction vessel in a Parr apparatus and pressurize with hydrogen gas (typically 50-60 psi). Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed (approximately 12-24 hours).

-

Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., benzene) and wash with an aqueous base (e.g., 10% NaOH) to remove any unreacted starting material. Wash with water, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate to yield the product.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. For a compound like cis-Decahydro-1-naphthol, which is a solid at room temperature with a relatively low melting point, several crystallization techniques can be employed. Slow evaporation from a suitable solvent is a common and effective method.

Experimental Protocol: Crystallization of cis-Decahydro-1-naphthol

-

Solvent Selection: Dissolve the purified cis-Decahydro-1-naphthol in a minimal amount of a volatile solvent in which it is moderately soluble. A good starting point is a non-polar solvent such as heptane or hexane.

-

Slow Evaporation: Place the solution in a clean, small vial. To control the rate of evaporation, the vial can be loosely capped or covered with parafilm perforated with a few small holes.

-

Incubation: Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The choice of solvent and the rate of evaporation are critical parameters that often require optimization to obtain crystals of sufficient size and quality for X-ray diffraction.

Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal of cis-Decahydro-1-naphthol is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the crystal structure. For small molecules like cis-Decahydro-1-naphthol, direct methods are typically successful in determining the initial positions of the non-hydrogen atoms.

This initial structural model is then refined against the experimental data using a least-squares algorithm. In the final stages of refinement, hydrogen atoms are typically located from the difference Fourier map and their positions and thermal parameters are refined.

The Crystal Structure of cis-Decahydro-1-naphthol: A Detailed Analysis

Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Value/Feature | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and symmetry. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | The presence of a chiral center could lead to a non-centrosymmetric space group if the sample is enantiomerically pure. A racemic mixture would likely crystallize in a centrosymmetric space group. |

| Conformation | Both cyclohexane rings in chair conformations. | This is the lowest energy conformation for the cis-decalin system.[5] |

| Hydroxyl Group Orientation | Likely involved in intermolecular hydrogen bonding. | The presence of a hydrogen bond donor (O-H) and acceptor (O) strongly favors the formation of hydrogen-bonded networks in the solid state. |

| Intramolecular Interactions | Potential for weak intramolecular C-H···O interactions. | The proximity of the hydroxyl group to the decalin ring system may allow for weak intramolecular contacts. |

The Role of Hydrogen Bonding

The hydroxyl group is expected to play a crucial role in the crystal packing of cis-Decahydro-1-naphthol. It is highly probable that the molecules will be linked together by intermolecular O-H···O hydrogen bonds, forming chains or more complex networks. The geometry of these hydrogen bonds (bond lengths and angles) will be a key determinant of the overall crystal structure.

Visualizing the Molecular Structure

Caption: Schematic representation of the cis-Decahydro-1-naphthol molecule.

Applications in Drug Discovery and Materials Science

The detailed structural information obtained from the crystal structure analysis of cis-Decahydro-1-naphthol has significant implications for various scientific disciplines.

-

Drug Discovery: The conformationally flexible cis-decalin scaffold is present in numerous biologically active molecules. Understanding the preferred solid-state conformation and the hydrogen bonding patterns of a simple derivative like cis-Decahydro-1-naphthol provides valuable insights for the design of more complex drug candidates. This knowledge can aid in predicting how a molecule might interact with a biological target and can inform strategies for improving properties such as solubility and crystal packing.

-

Materials Science: The ability of cis-Decahydro-1-naphthol to form hydrogen-bonded networks makes it a model system for studying the principles of crystal engineering. By understanding how the molecular structure directs the formation of the crystal lattice, scientists can design new materials with desired properties, such as specific melting points, solubilities, and mechanical strengths.

Conclusion: The Power of Seeing in Three Dimensions

The crystal structure analysis of cis-Decahydro-1-naphthol serves as a powerful illustration of how a detailed understanding of a molecule's three-dimensional architecture can provide fundamental insights into its chemical and physical behavior. The interplay of its stereochemistry, conformational flexibility, and hydrogen bonding capabilities makes it a valuable model system for researchers in drug discovery and materials science. The protocols and principles outlined in this guide provide a robust framework for the structural elucidation of this and related molecules, empowering scientists to continue to unravel the intricate relationship between molecular structure and function.

References

- Conformations of Decalin. (n.d.).

-

cis-Decahydro-1-naphthol. (n.d.). In PubChem. Retrieved from [Link]

- Dalal, M. (n.d.). Decalins. In Dalal Institute.

- (2022, January 18). New Insights into the Non-covalent H-H Interaction in cis-1-Naphthol. Physical Chemistry Chemical Physics.

-

cis and trans Decalin. (2022, May 19). In Chemistry Steps. Retrieved from [Link]

-

trans-Decahydronaphthalene (decalin) from powder diffraction data. (n.d.). In ResearchGate. Retrieved from [Link]

- Cambridge Structural Database. (n.d.). Retrieved from the University of Massachusetts Dartmouth Library website.

-

Fused Rings: Cis and Trans Decalin. (2014, August 5). In Master Organic Chemistry. Retrieved from [Link]

-

Decahydro-1-naphthol. (n.d.). In PubChem. Retrieved from [Link]

- Kamata, K., et al. (2010). Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate.

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. 1-Naphthalenol, decahydro-1,4a-dimethyl-7-(1-methylethylidene)-, [1R-(1α,4aβ,8aα)]- [webbook.nist.gov]

- 2. cis-Decahydro-1-naphthol | C10H18O | CID 15558838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and conformational properties of (Z)-beta-(1-naphthyl)- dehydroalanine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of cis-Decahydro-1-naphthol in Organic Solvents: A Predictive and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Decahydro-1-naphthol, a saturated bicyclic alcohol, serves as a crucial molecular scaffold and intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and specialty chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its utility in reaction media, purification processes such as crystallization, and formulation development. Understanding and predicting the solubility behavior of this compound is paramount for process optimization, yield maximization, and ensuring the quality of the final product.

This technical guide provides a comprehensive overview of the solubility of cis-dehydro-1-naphthol in a range of common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the solubility landscape of this compound. Furthermore, it furnishes a detailed, field-proven experimental protocol for the empirical determination of solubility, allowing researchers to validate the theoretical predictions and generate precise data for their specific applications.

Physicochemical Properties of cis-Decahydro-1-naphthol

A thorough understanding of the physicochemical properties of cis-dehydro-1-naphthol is essential for interpreting its solubility behavior. The molecule's structure, characterized by a fused, non-aromatic ring system and a hydroxyl functional group, imparts a unique combination of nonpolar and polar characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | PubChem[1] |

| Molecular Weight | 154.25 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 89-92 °C | Sigma-Aldrich[2] |

| Boiling Point | 238 °C | Sigma-Aldrich[2] |

| Functional Group | Secondary Alcohol | Sigma-Aldrich[2] |

The decahydronaphthalene core is lipophilic and contributes to its solubility in nonpolar solvents. Conversely, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents. The "cis" stereochemistry of the ring fusion also influences the molecule's overall shape and crystal packing, which in turn affects the energy required to dissolve the solid.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is a cornerstone of solubility science.[3] The Hansen Solubility Parameter (HSP) model provides a quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely they are to be miscible. The "distance" (Ra) between a solute and a solvent in Hansen space can be calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent.

Estimated Hansen Solubility Parameters for cis-Decahydro-1-naphthol

Due to the lack of experimentally determined HSP values for cis-dehydro-1-naphthol, we have employed the Stefanis-Panayiotou group contribution method to estimate these parameters.[4][6] This method calculates the HSP values based on the summation of contributions from the molecule's constituent functional groups. The molecule is deconstructed as follows:

-

8 x -CH₂- (cyclic methylene)

-

2 x >CH- (cyclic methine)

-

1 x -OH (secondary alcohol)

Based on the group contribution values provided in the literature, the estimated Hansen Solubility Parameters for cis-dehydro-1-naphthol are:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 4.0 |

| δH (Hydrogen Bonding) | 6.5 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSP values for cis-dehydro-1-naphthol, the Hansen distance (Ra) was calculated for a range of common organic solvents. A smaller Ra value suggests a higher likelihood of good solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Hansen Distance) | Predicted Solubility |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.7 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 10.3 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 18.0 | Very Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.2 | Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 8.5 | Moderate |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 8.0 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.0 | Low |

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen distance. "High" predicted solubility corresponds to a low Ra value, suggesting good miscibility. Experimental verification is recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically validate the predicted solubilities and obtain quantitative data, the shake-flask method is a reliable and widely accepted technique.[3][7][8][9] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of cis-dehydro-1-naphthol (e.g., 50-100 mg) to a series of glass vials, ensuring that undissolved solid will be present at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours).[3] A consistent concentration in samples taken at different time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to prevent overestimation of solubility.[3]

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of cis-dehydro-1-naphthol of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[3][10]

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of cis-dehydro-1-naphthol in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in the desired units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and predicting the solubility of cis-dehydro-1-naphthol in organic solvents. By leveraging the Hansen Solubility Parameter approach, we have offered a predictive ranking of solvent efficacy, which can guide solvent selection in the absence of extensive experimental data. The provided detailed protocol for the shake-flask method empowers researchers to obtain precise, quantitative solubility data, enabling the validation of theoretical predictions and the optimization of chemical processes. For professionals in drug development and chemical synthesis, this combined theoretical and practical approach offers a robust toolkit for making informed decisions regarding solvent choice, thereby accelerating research and development timelines.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- Scribd. (n.d.). Estimating HSP Using Group Contribution Methods. Scribd.

- Li, X., et al. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 17(6), 1234.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. Scribd.

- Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Scribd. (n.d.). Solubility Parameters: Solvents. Scribd.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen....

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- SciSpace. (2017).

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- ResearchGate. (2018). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29, 568-585.

- Taylor & Francis Online. (n.d.). Consideration of Hansen solubility parameters. Part 1.

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natu. (2024). Universal Journal of Green Chemistry, 2(2), 321.

- Park, K. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9376-9385.

- PubChem. (n.d.). cis-Decahydro-1-naphthol.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, decahydro-, cis- (CAS 493-01-6).

- Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.

- Park, K. (n.d.). Hansen Solubility Parameters.

- NIST. (n.d.). Naphthalene, decahydro-, cis-. NIST Chemistry WebBook.

- NIST. (n.d.). Naphthalene, decahydro-, cis-. NIST Chemistry WebBook.

- DTU. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.

- Sigma-Aldrich. (n.d.). cis-Decahydro-1-naphthol 99%.

- The Lab Depot. (2025). HPLC Solvents 101: Exploring Their Role in Chemical Analysis.

- Element Lab Solutions. (n.d.). HPLC Solvent Selection.

- Separation Science. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase.

- ResearchGate. (n.d.). Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector.

- LCGC International. (2020).

Sources

- 1. cis-Decahydro-1-naphthol | C10H18O | CID 15558838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Decahydro-1-naphthol 99 36159-47-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. labdepotinc.com [labdepotinc.com]

Comprehensive Technical Guide on cis-Decahydro-1-naphthol: Nomenclature, Stereochemistry, and Advanced Applications

Executive Summary

cis-Decahydro-1-naphthol is a structurally rigid, bicyclic aliphatic alcohol that serves as a critical molecular tool across diverse scientific domains. From acting as a highly reliable internal standard in trace environmental analysis to serving as a geometric probe for engineered biocatalysts, its unique stereochemical properties make it indispensable. This whitepaper synthesizes the chemical identity, structural mechanics, and field-proven experimental workflows associated with cis-decahydro-1-naphthol, providing researchers with self-validating protocols for immediate laboratory implementation.

Chemical Identity and IUPAC Nomenclature

The nomenclature of decalin (decahydronaphthalene) derivatives is strictly governed by the stereochemistry of the ring fusion and the relative positioning of functional groups. cis-Decahydro-1-naphthol consists of two cyclohexane rings fused in a cis configuration, with a hydroxyl group located at the C1 position.

Depending on the specific enantiomer and the purity of the synthetic route, the compound is cataloged under several related Chemical Abstracts Service (CAS) registry numbers. The primary identifier for the 99% pure cis-isomer is 36159-47-4 [1], while specific chiral configurations (e.g., the (1S,4aS) enantiomer) are assigned distinct identifiers such as 207127-50-2 .

Quantitative Chemical Properties

The following table summarizes the foundational physicochemical data of the compound, synthesized from the 2[2] and1[1].

| Property | Value |

| IUPAC Name | (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |

| Primary CAS Number | 36159-47-4 (cis-isomer, ≥99% purity) |

| Secondary CAS Numbers | 207127-50-2 (Enantiopure), 529-32-8 (General Decalinol) |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Exact Mass | 154.135765 Da |

| Boiling Point | 238 °C (lit.) |

| Melting Point | 89-92 °C (lit.) |

Stereochemistry and Structural Mechanics

The decalin framework is a classic model for understanding the conformational dynamics of fused cyclic systems. Unlike trans-decalin, which is locked into a rigid, inflexible conformation, the cis-decalin core of cis-decahydro-1-naphthol possesses conformational flexibility. It can undergo a double chair-chair interconversion.

This structural dynamic is crucial when the molecule interacts with biological targets or polymeric matrices. The orientation of the hydroxyl group (axial vs. equatorial) shifts during this ring flip, altering the molecule's steric footprint and electrostatic surface potential. This precise geometry allows it to act as an effective template in 3[3], where the hydroxyl group forms highly specific hydrogen bonds (1.627–2.169 Å) with functional monomers like methacrylic acid (MAA)[4].

Advanced Applications & Mechanistic Causality

Environmental Analytical Chemistry: Geosmin and 2-MIB Detection

In the analysis of drinking water, detecting trace off-flavor compounds like Geosmin and 2-Methylisoborneol (2-MIB) at sub-nanogram per liter (ng/L) levels is a persistent challenge. cis-Decahydro-1-naphthol is the gold-standard internal standard for these assays[5].

The Causality of the Choice: Geosmin (trans-1,10-dimethyl-trans-9-decalol) shares the same bicyclic decalin core as cis-decahydro-1-naphthol. Because of this structural homology, cis-decahydro-1-naphthol exhibits near-identical partitioning coefficients and volatility. During automated micro-solid phase extraction (μSPE), it binds to hydrophilic C18 cartridges and elutes in 2-propanol with the exact same kinetic profile as Geosmin (>99.5% recovery in the first 50 μL)[6]. This identical behavior ensures that any matrix suppression or extraction losses are perfectly mirrored, allowing for mathematically rigorous, self-correcting quantification.

Automated μSPE-GC-MS workflow utilizing cis-decahydro-1-naphthol as an internal standard.

Biocatalysis: Probing C-H Oxidation via Cytochrome P450 (PikC)

The regio- and stereoselective oxidation of unactivated sp³ C–H bonds is one of the most difficult challenges in organic synthesis. Researchers utilize engineered macrolide P450 mono-oxygenases (such as PikC) to achieve this[7].

The Causality of the Choice: To map the active site of the PikC enzyme, researchers attach cis-decahydro-1-naphthol to a desosamine anchoring group to create a "carbolide" substrate[8]. The rigid, predictable 3D geometry of the cis-decalin ring forces specific C-H bonds into the trajectory of the enzyme's reactive iron-oxo (ferryl) species. By analyzing which specific carbon on the decalin ring gets hydroxylated, scientists can reverse-engineer the spatial constraints of the mutant enzyme's pocket, enabling the directed evolution of highly selective biocatalysts.

Enzymatic C-H oxidation pathway of cis-decahydro-1-naphthol by engineered P450 PikC.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal logic check to guarantee data trustworthiness.

Protocol 1: Automated μSPE-GC-MS for Trace Odorant Detection

Objective: Quantify Geosmin and 2-MIB in aqueous matrices using cis-decahydro-1-naphthol.

-

Standard Preparation (Self-Validation Baseline):

-

Prepare a stock solution of cis-decahydro-1-naphthol (CAS: 36159-47-4) at 100 ppm in methanol.

-

Dilute to 200 ppb in hexane to establish the calibration curve.

-

-

Sample Spiking:

-

Spike 16.5 mL of the aqueous sample with the internal standard to achieve a final concentration of 200 ng/L.

-

-

μSPE Conditioning & Extraction:

-

Condition a hydrophilic C18 μSPE cartridge (3 µm/120 Å) with 100 μL of 2-propanol.

-

Equilibrate with 500 μL of Type 1 ultrapure water.

-

Load the spiked sample at a flow rate of 1000 μL/min.

-

-

Elution & GC-MS Injection:

-

Elute with 2-propanol. Collect the first 50 μL, which contains >99% of the bound analytes[6].

-

Inject into the GC-MS. Monitor m/z 136 for cis-decahydro-1-naphthol, m/z 112 for Geosmin, and m/z 95 for 2-MIB.

-

-

System Validation Check:

-

Calculate the recovery rate of the m/z 136 peak area. If the recovery deviates by >±15% from the Type 1 water baseline, flag the sample for matrix suppression or cartridge breakthrough.

-

Protocol 2: Enzymatic Oxidation using Engineered PikC

Objective: Perform regioselective C-H hydroxylation on racemic cis-decahydro-1-naphthol.

-

Substrate Engineering:

-

Chemically link racemic cis-decahydro-1-naphthol to a desosamine glycoside to form the carbolide substrate[7].

-

-

Enzymatic Reaction Setup:

-

In a buffered solution (pH 7.4), combine the carbolide substrate (1 mM) with the engineered PikC mutant (e.g., PikC D50N) and the necessary redox partners (ferredoxin/ferredoxin reductase).

-

Initiate the reaction by adding NADPH (2 mM).

-

-

Incubation and Extraction:

-

Incubate at 30 °C for 2 hours.

-

Quench the reaction with ice-cold methanol and centrifuge to precipitate proteins.

-

-

LC-MS Analysis & Mass Balance (System Validation):

-

Analyze the supernatant via LC-MS.

-

Validation Logic Check: Calculate the total yield using the Area Under the Curve (AUC) formula: Yield = AUC_total_products / (AUC_total_products + AUC_unreacted_substrate). The sum of the molar quantities must equal the initial 1 mM input, confirming that no side-reactions or non-specific degradation occurred[7].

-

References

-

Sigma-Aldrich Product Specification - cis-Decahydro-1-naphthol 99% (CAS: 36159-47-4). Sigma-Aldrich. 1

-

PubChem Database - cis-Decahydro-1-naphthol | C10H18O | CID 15558838. National Institutes of Health (NIH). 2

-

Sigma-Aldrich Product Specification - Cis-decahydro-1-naphthol (CAS: 207127-50-2). Sigma-Aldrich.

-

Comparison of Analytical Techniques for Detection of Geosmin and 2-Methylisoborneol in Aqueous Samples . Oxford Academic (OUP). 5

-

An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water . PMC / National Institutes of Health. 6

-

Selective oxidation of carbolide C–H bonds by an engineered macrolide P450 mono-oxygenase . PMC / National Institutes of Health. 7

-

A Review of Computer Simulation-Assisted Molecularly Imprinted Polymers . ResearchGate. 3

Sources

- 1. cis-デカヒドロ-1-ナフトール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. cis-Decahydro-1-naphthol | C10H18O | CID 15558838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective oxidation of carbolide C–H bonds by an engineered macrolide P450 mono-oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Sourcing and Technical Validation of cis-Decahydro-1-naphthol

Content Type: Technical Whitepaper / Sourcing Guide Audience: Senior Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary: The "Hidden" Complexity of Sourcing

cis-Decahydro-1-naphthol (CAS: 36159-47-4 ) is a critical chiral scaffold and intermediate in the synthesis of complex terpenoids, fragrances, and pharmaceutical actives. However, it represents a classic procurement trap in chemical sourcing: nominal availability vs. actual purity.

While major catalog suppliers (e.g., Sigma-Aldrich/Merck) have historically listed the product, it is frequently discontinued or out of stock due to the difficulty of separating it from its trans-isomer and C1-epimers. Most commercially available "Decahydro-1-naphthol" is a mixture of isomers (CAS: 207127-50-2 or 825-51-4 ).

This guide provides a technical roadmap for sourcing the specific cis-isomer, validating its stereochemistry using NMR spectroscopy, and purifying it from commercial mixtures if the pure substance is unobtainable.

Chemical Identity & Stereochemical Landscape

To source this chemical effectively, one must define the stereochemical target. "Decahydro-1-naphthol" (1-Decalol) possesses three stereocenters (C1, C4a, C8a), leading to four diastereomeric pairs (racemates).

-

The Target: cis-Decahydro-1-naphthol.[1][2][3][4][5]

-

Ring Fusion: The bridgehead hydrogens (H-4a and H-8a) are cis to each other.

-

Hydroxyl Configuration: The hydroxyl group at C1 can be either axial or equatorial relative to the cyclohexane ring it resides on.

-

Commercial Reality: The CAS 36159-47-4 generally refers to the cis-fused system. However, unless specified, it may contain both C1-epimers.

-

Stereochemical Relationships (DOT Visualization)

The following diagram illustrates the relationship between the precursor (1-Naphthol) and the resulting isomers upon hydrogenation.

Caption: Hydrogenation of 1-naphthol yields a mixture dominated by cis-ring fused isomers. Separation of the specific C1-epimer requires rigorous validation.

Commercial Availability & Supplier Landscape

The market for cis-Decahydro-1-naphthol is bifurcated into "Commodity Mixtures" and "Specialty Pure Isomers."

Table 1: Supplier Tier Analysis

| Supplier Tier | Representative Vendors | Product Status | Purity Claim | Risk Factor |

| Tier 1: Major Catalog | Sigma-Aldrich (Merck), Thermo Fisher (Alfa/Acros) | Discontinued / Legacy | 98-99% (cis) | High. Often listed but out of stock. "Discontinued" status is common (e.g., Sigma #156981). |

| Tier 2: Boutique Synthesis | Key Organics, AA Blocks, Enamine | Available (Lead Time) | >97% | Low. High cost ($200+/g). Synthesis-on-demand or small stock. |

| Tier 3: Bulk Chemical | TCI, Combi-Blocks | Mixture (cis/trans) | Mixture | Medium. Good for raw material if you have purification capabilities. |

Strategic Sourcing Protocol

-

Primary Search: Query CAS 36159-47-4 .[6]

-

Verification: Do not trust the product title "cis-Decahydro-1-naphthol" alone.

-

Requirement: Request a sample Certificate of Analysis (CoA) before purchase.

-

Check: Look for "Isomer Ratio" by GC. If only "Purity (GC)" is listed, it may be the sum of all decalol isomers.

-

-

Fallback: If the pure cis isomer is unavailable, purchase the Mixture of Isomers (often cheaper) and perform a recrystallization or preparative HPLC (see Section 5).

Technical Validation: The "Self-Validating" Protocol

Upon receipt of the material, you must verify the stereochemistry. The melting point (89-92°C for cis) is insufficient due to depression by impurities. 1H NMR is the gold standard.

NMR Distinction Mechanism

The coupling constants (

-

Scenario A: OH is Equatorial (H-1 is Axial)

-

H-1 has large diaxial couplings to H-2ax and H-8a (if cis-fused geometry allows).

-

Signal: Broad multiplet or Triplet of Triplets (tt).

-

Width at Half-Height (

): > 20 Hz.

-

-

Scenario B: OH is Axial (H-1 is Equatorial)

-

H-1 has only small equatorial-axial or equatorial-equatorial couplings.

-

Signal: Narrow multiplet or broad singlet.

-

Width at Half-Height (

): < 10 Hz.

-

Validation Workflow (DOT Visualization)

Caption: Analytical workflow to confirm stereochemical identity using proton NMR peak width analysis.

Purification Methodology (If Sourcing Fails)

If pure cis-Decahydro-1-naphthol cannot be sourced, the following protocol enriches the cis-isomer from a commercial mixture.

Protocol: Fractional Recrystallization

cis-Decahydro-1-naphthol is a solid (mp 89-92°C), while the trans-isomer and other impurities often depress the melting point or are oils.

-

Dissolution: Dissolve the crude mixture in a minimum amount of hot Petroleum Ether (60-80°C) or Hexane .

-

Cooling: Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect the precipitate. The cis-isomer (specifically the equatorial-OH epimer) tends to crystallize more readily than the trans-isomers in non-polar solvents.

-

Validation: Run NMR on the crystals. Repeat recrystallization until the H-1 signal corresponds to a single isomer.

References

-

Sigma-Aldrich. cis-Decahydro-1-naphthol Product Specification (Discontinued).Link

-

PubChem. cis-Decahydro-1-naphthol (Compound Summary). National Library of Medicine. Link

-

Key Organics. Product Catalog: cis-Decahydro-1-naphthol (CAS 36159-47-4).[6][7]Link

-

ChemicalBook. 1H NMR Spectrum of cis-Decahydronaphthalene (Analogous System).Link

Sources

- 1. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR spectrum [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. cis-デカヒドロ-1-ナフトール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. cis-Decahydro-1-naphthol | C10H18O | CID 15558838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. cis-デカヒドロ-1-ナフトール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Decalone (cis-trans) [webbook.nist.gov]

An In-Depth Technical Guide to the Health and Safety of cis-Decahydro-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to the Safe Handling of cis-Decahydro-1-naphthol

cis-Decahydro-1-naphthol, a saturated bicyclic alcohol, is a valuable building block in organic synthesis and a key intermediate in the development of novel pharmaceutical agents. Its unique stereochemistry and functional group make it a compound of interest for researchers exploring new molecular scaffolds. However, as with any chemical entity, a thorough understanding of its health and safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known health and safety information for cis-Decahydro-1-naphthol, drawing from available data and applying established principles of chemical safety and toxicology. It is designed to empower researchers to conduct their work with a high degree of safety awareness and to implement robust risk mitigation strategies.

Physicochemical Properties: The Foundation of a Sound Risk Assessment

A clear understanding of the physical and chemical properties of a substance is the starting point for any robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 89-92 °C | [2] |

| Boiling Point | 238 °C | [2] |

| Density | 0.992 g/cm³ | [3] |

Toxicological Profile: Understanding the Potential Health Hazards

The toxicological data for cis-Decahydro-1-naphthol is not exhaustive, with many specific studies yet to be conducted. However, based on the available information for the broader category of "Decahydro-1-naphthol" (isomer not always specified), a GHS/CLP classification indicates potential for irritation. It is crucial to handle this compound with the assumption that it presents these hazards until more specific data becomes available.

GHS Hazard Classification (for Decahydro-1-naphthol)

The following hazard statements are associated with decahydro-1-naphthol and should be considered as the primary hazards for the cis-isomer in the absence of specific data.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Expert Insight: The irritant properties are likely attributable to the hydroxyl group and the overall lipophilicity of the molecule, which can disrupt the lipid bilayers of cell membranes in the skin, eyes, and respiratory tract.

Routes of Exposure and Potential Health Effects

-

Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4]

-

Skin Contact: Direct contact with the skin is likely to cause irritation, characterized by redness and discomfort.[4]

-

Eye Contact: Contact with the eyes can cause serious irritation, potentially leading to pain, redness, and watering.[4]

-

Ingestion: While specific data on the oral toxicity of cis-Decahydro-1-naphthol is unavailable, ingestion should be avoided.

Note on Data Gaps: It is critical to acknowledge the significant data gaps in the toxicological profile of cis-Decahydro-1-naphthol. There is currently no available information on its acute oral, dermal, or inhalation toxicity (LD50/LC50 values), skin sensitization potential, long-term (chronic) toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[3] In the absence of this data, a precautionary approach is essential.

Safe Handling and Risk Mitigation: A Multi-Faceted Approach

A proactive and multi-layered approach to safety is essential when working with cis-Decahydro-1-naphthol. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling solid or dissolved cis-Decahydro-1-naphthol is a certified chemical fume hood. This will ensure adequate ventilation and prevent the inhalation of any dust or aerosols.[3]

Personal Protective Equipment (PPE)